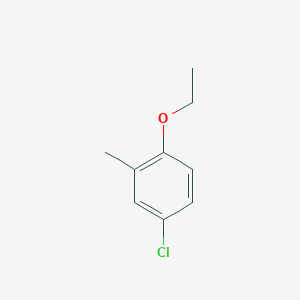

4-Chloro-1-ethoxy-2-methylbenzene

Description

Contextualization within Aromatic Ether and Haloarene Chemistry

4-Chloro-1-ethoxy-2-methylbenzene is a polysubstituted aromatic compound that belongs to two significant classes in organic chemistry: aromatic ethers and haloarenes. As an aromatic ether, it features an ethoxy group (–O–CH₂CH₃) bonded directly to the benzene (B151609) ring, which influences the ring's reactivity, primarily through resonance effects. The oxygen atom's lone pairs can donate electron density to the aromatic system, typically activating it towards electrophilic substitution.

Simultaneously, the presence of a chlorine atom on the benzene ring classifies it as a haloarene. The halogen substituent exerts a deactivating inductive effect due to its electronegativity, while also directing incoming electrophiles to the ortho and para positions through resonance. The interplay of these activating and deactivating, yet similarly directing, groups makes the compound's reactivity a subject of academic interest.

Nomenclature and Structural Representation of this compound

The systematic IUPAC name for this compound is This compound . This name precisely describes the arrangement of substituents on the benzene ring:

A chloro group is located at position 4.

An ethoxy group is at position 1.

A methyl group is at position 2.

The compound is identified by the Chemical Abstracts Service (CAS) Registry Number 35338-32-0 . ambeed.combldpharm.comsynquestlabs.com Its molecular structure consists of a central benzene ring with these three substituents, leading to a molecular formula of C₉H₁₁ClO and a molecular weight of approximately 170.64 g/mol . synquestlabs.comcymitquimica.com

The structure is definitively represented by the arrangement of these groups, which dictates its chemical and physical properties. Another valid IUPAC name based on numbering priority would be 2-Chloro-4-ethoxy-1-methylbenzene.

Research Significance and Academic Relevance of Substituted Haloalkoxyarenes

Substituted haloalkoxyarenes, the class to which this compound belongs, are significant as versatile intermediates and building blocks in organic synthesis. ambeed.com Their multifunctional nature allows for selective chemical transformations. For instance, the halogen can be a site for nucleophilic aromatic substitution (though often under specific conditions) or a handle for forming organometallic reagents. The alkoxy group can influence the electronic environment of the ring, and the alkyl group provides another point of potential functionalization. These compounds are frequently utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals, where the specific substitution pattern is crucial for biological activity. Their study contributes to a deeper understanding of reaction mechanisms, such as the competition between inductive and resonance effects in electrophilic aromatic substitution.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-ethoxy-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-3-11-9-5-4-8(10)6-7(9)2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQOBGKIAAQMOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties

While detailed experimental data for 4-Chloro-1-ethoxy-2-methylbenzene is not widely published in readily accessible literature, its fundamental properties can be tabulated based on its molecular formula and information from chemical suppliers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 35338-32-0 | ambeed.comsynquestlabs.com |

| Molecular Formula | C₉H₁₁ClO | ambeed.comsynquestlabs.com |

| Molecular Weight | 170.64 g/mol | synquestlabs.comcymitquimica.com |

| SMILES Code | CCOC1=C(C=C(C=C1)Cl)C | ambeed.com |

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 1 Ethoxy 2 Methylbenzene

Reactivity of Aromatic Halides

The reactivity of the chloro-substituted aromatic ring in 4-Chloro-1-ethoxy-2-methylbenzene is dictated by the electronic effects of the three substituents: the ethoxy group, the methyl group, and the chlorine atom itself.

Electrophilic Aromatic Substitution Characteristics and Directing Effects

In electrophilic aromatic substitution reactions, the substituents on the benzene (B151609) ring control both the rate of reaction and the regiochemical outcome. The ethoxy (-OCH2CH3) group is a powerful activating group, meaning it increases the rate of reaction compared to unsubstituted benzene. This is due to the lone pairs on the oxygen atom, which can be donated into the ring through resonance (+R effect), enriching the electron density of the ring and making it more attractive to electrophiles. This resonance effect far outweighs the electron-withdrawing inductive effect (-I effect) of the electronegative oxygen atom.

The directing effects of these groups are summarized below:

Ethoxy group : Ortho, para-director.

Methyl group : Ortho, para-director.

Chloro group : Ortho, para-director.

In this compound, the positions open for substitution are C3, C5, and C6. The powerful activating and directing effect of the ethoxy group at C1 is the dominant influence. It strongly activates the ortho positions (C2 and C6) and the para position (C4). However, C2 and C4 are already substituted. Therefore, the primary site for electrophilic attack is C6, which is ortho to the ethoxy group and meta to the chloro group. The directing effects of the methyl and chloro groups also play a role, but the ethoxy group's influence is generally paramount in determining the major product.

| Substituent | Position on Ring | Activating/Deactivating Effect | Directing Effect | Primary Mechanism of Effect |

|---|---|---|---|---|

| -OCH₂CH₃ (Ethoxy) | 1 | Strongly Activating | Ortho, Para | +R >> -I |

| -CH₃ (Methyl) | 2 | Weakly Activating | Ortho, Para | +I, Hyperconjugation |

| -Cl (Chloro) | 4 | Weakly Deactivating | Ortho, Para | -I > +R |

Nucleophilic Aromatic Substitution Propensity

Aryl halides are generally resistant to nucleophilic aromatic substitution (NAS). libretexts.org This type of reaction typically proceeds via one of two major mechanisms: the addition-elimination (SNAAr) mechanism or the elimination-addition (benzyne) mechanism.

The SNAAr mechanism requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group (the halogen). libretexts.orglibretexts.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.org this compound lacks such strong electron-withdrawing groups. Instead, it possesses electron-donating ethoxy and methyl groups, which destabilize the negatively charged intermediate required for the SNAAr pathway. Consequently, the propensity for this molecule to undergo nucleophilic substitution via the addition-elimination mechanism is extremely low under standard conditions. libretexts.org

The elimination-addition, or benzyne (B1209423), mechanism offers an alternative pathway that does not require stabilization by electron-withdrawing groups. youtube.comstackexchange.com This reaction occurs under forcing conditions, such as the use of a very strong base (like sodium amide) and high temperatures. youtube.comstackexchange.com The mechanism involves the deprotonation of a hydrogen atom adjacent to the chlorine, followed by the elimination of the chloride ion to form a highly reactive benzyne intermediate. The nucleophile then attacks one of the two carbons of the triple bond. For this compound, this would be a plausible, albeit challenging, route to nucleophilic substitution.

Reactivity of Alkoxy and Alkyl Substituents on the Aromatic Ring

Beyond reactions at the carbon-halogen bond, the ethoxy and methyl groups on the ring have their own characteristic reactivities.

Oxidation Reactions of Aromatic Alkyl Chains

The methyl group attached to the aromatic ring is susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the methyl group to a carboxylic acid. This transformation would convert this compound into 5-Chloro-2-ethoxybenzoic acid. The reaction proceeds because the benzylic position is activated and can be attacked by the oxidizing agent. The rest of the molecule, including the robust aromatic ring and the ether linkage, is generally stable to these conditions, although harsh conditions can sometimes lead to ring degradation.

Functional Group Transformations Involving the Ether Linkage

The ether linkage in the ethoxy group is generally stable but can be cleaved under specific, harsh conditions. Aryl ethers can be cleaved by strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion (Br⁻ or I⁻) on the ethyl group in an SN2 reaction, yielding the corresponding phenol (B47542) (4-chloro-2-methylphenol) and ethyl halide (ethyl bromide or ethyl iodide).

Mechanistic Elucidation of Key Chemical Transformations

Understanding the mechanisms of these reactions provides insight into the reactivity of this compound.

Electrophilic Aromatic Substitution: The reaction begins with the attack of an electrophile (E⁺) on the electron-rich aromatic ring. The attack preferentially occurs at the position most activated by the substituents, which is C6. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized across the ring and is particularly well-stabilized by resonance involving the lone pairs of the ortho-ethoxy group. In the final step, a base removes a proton from the C6 carbon, restoring the aromaticity of the ring and yielding the substitution product.

Nucleophilic Aromatic Substitution (Benzyne Mechanism): This pathway is initiated by a strong base abstracting a proton from either C3 or C5, as these are the positions adjacent to the chlorine atom. The resulting carbanion then expels the chloride ion to form a strained benzyne intermediate containing a triple bond within the aromatic ring. A nucleophile (Nu⁻) can then attack either carbon of this triple bond. Subsequent protonation from a proton source (like the solvent) yields the final substituted product. This non-selectivity of the nucleophilic attack can lead to a mixture of products. youtube.comstackexchange.com

| Reaction Type | Reagents | Potential Product(s) |

|---|---|---|

| Electrophilic Nitration | HNO₃, H₂SO₄ | 4-Chloro-1-ethoxy-2-methyl-6-nitrobenzene |

| Side-Chain Oxidation | KMnO₄, heat | 5-Chloro-2-ethoxybenzoic acid |

| Ether Cleavage | HBr, heat | 4-Chloro-2-methylphenol and Ethyl bromide |

| Nucleophilic Substitution (Benzyne) | NaNH₂, heat | 3-Ethoxy-6-methylaniline and 4-Ethoxy-2-methylaniline (mixture) |

Detailed Reaction Pathways and Intermediates

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene ring, replacing one of the hydrogen atoms. The reaction generally proceeds through a two-step mechanism involving a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edumasterorganicchemistry.com The formation of this intermediate is typically the rate-determining step. msu.edu

The substituents on the benzene ring of this compound play a crucial role in directing the incoming electrophile. The ethoxy group (-OEt) is a strong activating group due to its ability to donate electron density to the ring through resonance (p-π conjugation). msu.edulibretexts.org The methyl group (-CH3) is a weak activating group, donating electron density via an inductive effect. msu.edulibretexts.org Conversely, the chloro group (-Cl) is a deactivating group due to its strong inductive electron withdrawal, although it can donate a lone pair of electrons through resonance. libretexts.orgquora.com

The general pathway for electrophilic aromatic substitution is as follows:

Generation of a strong electrophile (E+), often with the aid of a catalyst. chemguide.co.uk For example, in chlorination, a Lewis acid like AlCl3 is used to polarize the Cl-Cl bond. chemguide.co.ukyoutube.com

Attack of the π-electron system of the benzene ring on the electrophile, forming a resonance-stabilized sigma complex (arenium ion). masterorganicchemistry.comyoutube.com

Deprotonation of the sigma complex by a weak base to restore the aromaticity of the ring, yielding the substituted product. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr)

Aryl halides like this compound are generally unreactive towards nucleophilic substitution under standard SN1 and SN2 conditions. libretexts.org However, under specific conditions, they can undergo nucleophilic aromatic substitution. Two primary mechanisms are relevant: the addition-elimination (SNAr) mechanism and the elimination-addition (benzyne) mechanism.

The addition-elimination (SNAr) mechanism is favored when strong electron-withdrawing groups are present at positions ortho or para to the leaving group (the chlorine atom). libretexts.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.comlibretexts.org Given that the ethoxy and methyl groups are electron-donating, this compound is not expected to be highly reactive via this pathway unless harsh conditions are applied or the nucleophile is very strong. The pathway proceeds as follows:

Addition of a nucleophile to the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion (Meisenheimer complex). youtube.comlibretexts.org

Elimination of the leaving group (chloride ion) from the intermediate, which restores the aromaticity of the ring. youtube.com

The elimination-addition (benzyne) mechanism occurs in the presence of a very strong base, such as sodium amide (NaNH2). stackexchange.commasterorganicchemistry.commsu.edu This mechanism involves the formation of a highly reactive benzyne intermediate.

A strong base abstracts a proton from the position ortho to the chloro group.

The resulting carbanion expels the chloride ion to form a benzyne intermediate, which contains a formal triple bond within the aromatic ring. masterorganicchemistry.com

The nucleophile then attacks either carbon of the triple bond, followed by protonation to yield the final product. stackexchange.com This can lead to a mixture of regioisomers. stackexchange.commasterorganicchemistry.com

Kinetic Studies and Reaction Rate Determination

For nucleophilic aromatic substitution , kinetic studies on compounds like 2,4-dinitrophenyl ethers have shown that the reaction rates are dependent on the nature of the nucleophile, the leaving group, and the solvent. acs.orgrsc.org The presence of electron-withdrawing groups significantly accelerates the reaction. libretexts.orgresearchgate.net The reaction of this compound would be expected to be slow due to the lack of strong electron-withdrawing groups.

The table below summarizes the expected relative rates for electrophilic substitution based on the electronic effects of the substituents present in this compound.

| Substituent | Electronic Effect | Expected Impact on EAS Rate |

| -OCH2CH3 (Ethoxy) | Strong Electron Donating (Resonance) | Strong Activation |

| -CH3 (Methyl) | Weak Electron Donating (Inductive) | Weak Activation |

| -Cl (Chloro) | Strong Electron Withdrawing (Inductive), Weak Donating (Resonance) | Deactivation |

Advanced Spectroscopic and Chromatographic Characterization of 4 Chloro 1 Ethoxy 2 Methylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful tools for the structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy of 4-Chloro-1-ethoxy-2-methylbenzene is anticipated to reveal distinct signals corresponding to the aromatic protons and the protons of the ethoxy and methyl substituents. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The ethoxy group (-OCH₂CH₃) is an electron-donating group, while the chloro group (-Cl) is an electron-withdrawing group with an ortho, para-directing effect. The methyl group (-CH₃) is weakly electron-donating.

Based on established principles of substituent effects on aromatic chemical shifts, a predicted ¹H NMR spectrum would exhibit the following features. The aromatic region would likely show three distinct signals for the three protons on the benzene ring. The proton at C6 (ortho to the ethoxy group and meta to the chloro group) would be expected at the most upfield position among the aromatic protons. The proton at C5 (meta to both the ethoxy and methyl groups and ortho to the chloro group) would likely be shifted downfield. The proton at C3 (ortho to the methyl group and meta to the ethoxy and chloro groups) would also have a characteristic chemical shift.

The ethoxy group would present as a quartet for the methylene (B1212753) protons (-OCH₂-) due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl protons (-CH₂CH₃ ). The methyl group attached to the aromatic ring would appear as a singlet.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H (C3, C5, C6) | 6.8 - 7.3 | m | - |

| -OCH₂CH₃ | 3.9 - 4.1 | q | ~7.0 |

| Ar-CH₃ | 2.2 - 2.4 | s | - |

| -OCH₂CH₃ | 1.3 - 1.5 | t | ~7.0 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons are particularly informative about the substitution pattern.

The carbon atom bearing the ethoxy group (C1) would be significantly deshielded and appear at a low field. Conversely, the carbon atom bonded to the chlorine atom (C4) would also be influenced by the electronegativity of chlorine. The positions of the other aromatic carbons (C2, C3, C5, C6) would be determined by the combined electronic effects of the three substituents. The carbon of the aromatic methyl group and the two carbons of the ethoxy group would appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (-OEt) | 155 - 160 |

| C4 (-Cl) | 125 - 130 |

| C2 (-CH₃) | 128 - 133 |

| Aromatic CH (C3, C5, C6) | 115 - 130 |

| -OC H₂CH₃ | 63 - 68 |

| Ar-C H₃ | 15 - 20 |

| -OCH₂C H₃ | 14 - 16 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques for Structural Assignment

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable. A COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the connectivity within the ethoxy group by showing a cross-peak between the methylene quartet and the methyl triplet. It would also help to delineate the coupling network among the aromatic protons.

An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum, thus confirming the assignments made in the 1D spectra and solidifying the structural elucidation of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak for this compound would be expected at an m/z corresponding to its molecular weight. A key feature would be the isotopic pattern of the molecular ion peak due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), resulting in M⁺ and M+2 peaks.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways. A common fragmentation for ethers is the loss of the alkyl group from the ether linkage. For this compound, this would involve the loss of an ethyl radical (•CH₂CH₃) to form a stable oxonium ion. Another likely fragmentation is the loss of an ethylene (B1197577) molecule via a McLafferty-type rearrangement. Cleavage of the methyl group from the aromatic ring could also occur.

Table 3: Predicted Key Fragments in the EI-Mass Spectrum of this compound

| m/z | Predicted Fragment Ion |

| 170/172 | [M]⁺ (Molecular ion) |

| 141/143 | [M - C₂H₅]⁺ |

| 128/130 | [M - C₂H₄O]⁺ |

| 155/157 | [M - CH₃]⁺ |

Note: The m/z values are given for the fragments containing the ³⁵Cl and ³⁷Cl isotopes, respectively.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. This technique is ideal for confirming the identity and assessing the purity of a synthesized compound like this compound.

In an LC-MS analysis, the compound would be first separated from any impurities on an HPLC column. The retention time of the main peak would be a characteristic property of the compound under the specific chromatographic conditions. As the compound elutes from the column, it enters the mass spectrometer, which provides a mass spectrum of the peak. The observation of a molecular ion with the correct m/z and the characteristic isotopic pattern for a monochlorinated compound would serve as a robust confirmation of the identity of this compound. The integration of the peak area in the chromatogram can be used to determine the purity of the sample. This dual-detection method provides a high degree of confidence in both the identity and purity of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS serves to separate the compound from any impurities or byproducts and to provide structural information based on its mass fragmentation pattern. The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z).

The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak and various fragment ions. For this compound (molar mass: 170.64 g/mol ), the molecular ion peak would be expected at m/z 170. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic M+2 peak at m/z 172, with an intensity of approximately one-third of the molecular ion peak, would be a key identifier.

Table 1: GC-MS Analytical Principles for this compound

| Parameter | Description | Expected Observation for this compound |

|---|---|---|

| Retention Time (RT) | The time it takes for the compound to travel through the GC column. | Dependent on the specific column and temperature program used. |

| Molecular Ion Peak (M⁺) | The peak corresponding to the intact molecule's mass. | Expected at m/z 170. |

| Isotope Peak (M+2) | A peak at two mass units higher than the molecular ion, due to the presence of the ³⁷Cl isotope. | Expected at m/z 172, with ~32% the intensity of the M⁺ peak. |

| Key Fragment Ions | Ions formed by the breakdown of the molecule in the mass spectrometer. | Expected fragments could include loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), or the chloro-substituent. |

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. Specific bonds and functional groups absorb at characteristic frequencies, allowing for their identification. The FT-IR spectrum of this compound would exhibit several key absorption bands corresponding to its constituent parts: the substituted benzene ring, the ether linkage, the alkyl groups, and the carbon-chlorine bond.

Although a specific spectrum for this compound is not published, data from analogous compounds like 1-Chloro-2-ethoxybenzene, Benzene, 1-chloro-4-methoxy-, and Benzene, 1-chloro-2-methyl- from the NIST spectral database allow for a reliable prediction of the expected vibrational modes. nih.govnist.govnist.gov

Table 2: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Aromatic C=C | Stretching | 1600-1450 |

| Aromatic C-H | Out-of-plane Bending | 900-675 (pattern indicates substitution) |

| Alkyl C-H (ethoxy & methyl) | Stretching | 2980-2850 |

| C-O-C (ether) | Asymmetric & Symmetric Stretching | 1260-1000 |

The pattern of the C-H out-of-plane bending bands in the 900-675 cm⁻¹ region would be particularly diagnostic for the 1,2,4-trisubstitution pattern on the benzene ring.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light (from a laser) by a molecule. While FT-IR measures absorption, Raman measures the change in wavelength of the scattered light. Vibrational modes that are strong and sharp in Raman spectra are often weak or absent in IR spectra, and vice versa. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the benzene ring and the C-Cl bond, which often produce strong Raman signals. The analysis of similar molecules has shown the utility of combining FT-IR and FT-Raman for a complete vibrational assignment. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. In this compound, the chromophore is the substituted benzene ring. The electronic transitions are typically of the π → π* type, involving the pi-electrons of the aromatic system.

The substitution on the benzene ring (chloro, ethoxy, and methyl groups) influences the energy levels of the molecular orbitals and thus the wavelength of maximum absorption (λ_max). The ethoxy group (an auxochrome) is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene. Theoretical studies on similarly complex aromatic compounds predict intense electronic transitions in the UV region that are in good agreement with experimental data. researchgate.net For this compound, one would expect to observe characteristic absorption bands related to the aromatic system, likely in the range of 250-300 nm.

X-ray Diffraction (XRD) for Solid-State Structural Analysis

X-ray Diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be crystallized, single-crystal XRD analysis would provide definitive structural information, including:

The exact bond lengths and bond angles within the molecule.

The conformation of the ethoxy group relative to the benzene ring.

The arrangement of molecules within the crystal lattice (crystal packing).

This technique provides the most unambiguous structural proof for a molecule in the solid state. However, as many substituted benzenes are liquids or low-melting solids at ambient temperature, obtaining a suitable single crystal can be a primary challenge.

Chromatographic Separation Techniques

Chromatographic methods are indispensable for the separation, purification, and analytical assessment of this compound. High-Performance Liquid Chromatography (HPLC) is a key technique for this purpose.

For a non-polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method would be most appropriate. This involves a non-polar stationary phase (like C18-silica) and a polar mobile phase. The separation of the closely related compound 4-Chloro-2-methylanisole has been demonstrated using a C18 column. sielc.com A similar system would be effective for this compound. By adjusting the composition of the mobile phase (typically a mixture of acetonitrile (B52724) or methanol (B129727) and water), a high-resolution separation can be achieved to isolate the compound from starting materials, byproducts, or isomers, allowing for accurate purity determination. sielc.com

Table 3: Exemplar RP-HPLC Method for this compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 (Octadecylsilyl) | Non-polar stationary phase for effective retention of the analyte. sielc.com |

| Mobile Phase | Acetonitrile/Water mixture | A common polar mobile phase for RP-HPLC; the ratio can be optimized for best separation. sielc.com |

| Detector | UV Detector | The aromatic ring acts as a chromophore, allowing for detection at a specific wavelength (e.g., 254 nm or λ_max). |

| Application | Purity assessment, quantification, and preparative separation for purification. | This method is scalable and can be used for both analytical and isolation purposes. sielc.com |

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase (RP-HPLC) method is typically developed. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Method development involves the systematic optimization of several parameters to achieve the desired separation with good resolution, peak shape, and analysis time. Key parameters include the selection of the stationary phase (e.g., C18 column), the composition of the mobile phase (e.g., a mixture of acetonitrile or methanol and water), the flow rate, and the detector wavelength. Given the aromatic nature of this compound, UV detection is highly effective.

A simple, isocratic RP-HPLC method can be developed using a C18 column with a mobile phase of acetonitrile and water. researchgate.net For instance, a method for a similar compound, 2-Chloro-4-(chloromethyl)-1-(1-methylethoxy)benzene, utilizes acetonitrile and water with a phosphoric acid modifier, which can be scaled for preparative separation. sielc.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Method validation is performed according to established guidelines to ensure the method is reliable, reproducible, and accurate for its intended purpose. researchgate.net Validation encompasses several key performance characteristics.

Table 2: Key HPLC Method Validation Parameters

| Validation Parameter | Description and Typical Acceptance Criteria |

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products). Peak purity analysis is often performed. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (R²) of ≥ 0.999 is typically required over a specified range. nih.gov |

| Range | The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples, with typical acceptance criteria of 90-110%. nih.gov |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the Relative Standard Deviation (RSD), which should typically be ≤ 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate). |

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed

Ultra-High Performance Liquid Chromatography (UHPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This fundamental difference provides significant advantages in terms of speed, resolution, and efficiency. The use of smaller particles results in a much higher theoretical plate count, leading to sharper and narrower peaks, which allows for better separation of complex mixtures and the detection of trace-level impurities. researchgate.net

For the analysis of this compound, converting an HPLC method to a UHPLC method can drastically reduce analysis time and solvent consumption while improving separation performance. The higher backpressure generated by the smaller particles necessitates specialized UHPLC systems capable of operating at pressures up to 15,000 psi. UHPLC is particularly advantageous for separating isomers or closely related impurities that may co-elute in a standard HPLC system. researchgate.net

Table 3: Comparison of Typical HPLC and UHPLC Performance Characteristics

| Feature | HPLC | UHPLC |

| Particle Size | 3 - 5 µm | < 2 µm |

| Column Dimensions | 150-250 mm length, 4.6 mm ID | 50-100 mm length, 2.1 mm ID |

| Flow Rate | 1.0 - 2.0 mL/min | 0.2 - 0.7 mL/min |

| Analysis Time | 10 - 30 min | 1 - 5 min |

| Peak Capacity | Lower | Higher |

| Solvent Consumption | Higher | Significantly Lower |

| System Pressure | 2,000 - 6,000 psi | 6,000 - 15,000 psi |

The enhanced sensitivity and resolution of UHPLC, especially when coupled with mass spectrometry (UHPLC-MS), make it a powerful tool for characterizing impurities and degradation products in this compound samples at very low levels. researchgate.net

Gas Chromatography (GC) for Volatile and Thermostable Compounds

Gas Chromatography (GC) is the premier technique for the separation and analysis of volatile and thermally stable compounds. mdpi.com Given that this compound is a volatile aromatic ether, GC is an ideal analytical method. The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within a capillary column.

A common approach for this compound would be GC coupled with a Flame Ionization Detector (GC-FID) for quantification or a Mass Spectrometer (GC-MS) for definitive identification. Headspace GC-MS is particularly effective for analyzing volatile compounds in various matrices, as it involves sampling the vapor phase above the sample, which minimizes matrix effects and protects the instrument from non-volatile residues. mdpi.com

Method development for GC involves optimizing the injector temperature, oven temperature program, carrier gas flow rate, and the choice of capillary column. A non-polar or mid-polarity column is typically suitable for this type of analyte.

Table 4: Representative GC-MS Method and Validation Data

| Parameter | Condition / Value |

| System | Gas Chromatograph with Mass Spectrometer |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1) |

| Oven Program | Initial 80 °C, hold 2 min, ramp to 280 °C at 20 °C/min, hold 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Mass Range | 40-400 amu |

| Linearity (R²) | ≥ 0.999 nih.gov |

| LOD | ~0.05 ppm (achievable for similar chloro-compounds) nih.gov |

| LOQ | ~0.08 ppm (achievable for similar chloro-compounds) nih.gov |

The internal standard method is often used for precise quantification in GC to correct for variations in injection volume and detector response. notulaebotanicae.ro

Sample Pretreatment and Derivatization Strategies for Improved Chromatographic Behavior

Effective sample pretreatment is crucial for obtaining accurate and reliable chromatographic data by isolating the analyte of interest from the sample matrix. taylorfrancis.com For this compound, which is often a relatively clean intermediate, sample preparation might be as simple as "dilute and shoot," where the sample is dissolved in a suitable organic solvent (e.g., hexane, dichloromethane) before injection.

However, in more complex matrices, techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances.

Chemical derivatization is a strategy used to modify an analyte's chemical structure to improve its chromatographic properties or detectability. chromatographyonline.com Common reasons for derivatization include:

Increasing Volatility: Converting polar, non-volatile compounds (e.g., those with -OH, -NH2, -COOH groups) into more volatile derivatives for GC analysis. chromatographyonline.com

Improving Thermal Stability: Preventing the thermal degradation of sensitive analytes in the hot GC injector. chromatographyonline.com

Enhancing Detection: Attaching a chromophore or fluorophore to a molecule to improve its response in UV or fluorescence detectors in HPLC. academicjournals.org

For a compound like this compound, derivatization is generally not required for GC analysis due to its inherent volatility and thermal stability. Similarly, its aromatic ring provides a strong chromophore, making it readily detectable by UV in HPLC without modification. Derivatization would primarily be considered if one needed to analyze it alongside other non-volatile compounds or to significantly lower the detection limits with a more sensitive detector like a fluorescence detector, which would require adding a fluorescent tag.

Preparative and Flash Chromatography for Isolation and Purification

When a high-purity sample of this compound is required for use as a reference standard or for further synthetic steps, preparative-scale chromatography is employed. Both preparative HPLC and flash chromatography are used for this purpose.

Flash Chromatography is a rapid, medium-pressure liquid chromatography technique that uses a gas pressure to drive the mobile phase through a column packed with a sorbent (commonly silica (B1680970) gel). It is a cost-effective method for purifying gram to multi-gram quantities of a compound from a reaction mixture. The separation is monitored by collecting fractions and analyzing them by thin-layer chromatography (TLC) or HPLC.

Preparative HPLC is essentially a scaled-up version of analytical HPLC. It uses larger columns (with internal diameters from centimeters to meters) and higher flow rates to handle much larger sample loads. The goal is to isolate one or more components of a mixture in sufficient quantity and purity. Analytical HPLC methods are often directly scalable to preparative scale. sielc.com The high resolution of HPLC allows for the separation of very closely related impurities, yielding purities greater than 99%. While more expensive than flash chromatography due to high-pressure equipment and solvent consumption, it provides superior separation efficiency.

The choice between flash and preparative HPLC depends on the required purity, the difficulty of the separation, and the scale of the purification.

Theoretical and Computational Chemistry Studies of 4 Chloro 1 Ethoxy 2 Methylbenzene

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the molecular properties of compounds from first principles. These methods, which are rooted in the Schrödinger equation, provide invaluable insights into electronic structure, molecular energies, and other key chemical characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful and popular computational method in quantum chemistry. It is predicated on the principle that the energy of a system can be determined from its electron density. For a molecule like 4-Chloro-1-ethoxy-2-methylbenzene, DFT calculations would typically be employed to predict a range of properties.

In a hypothetical study, various functionals, such as B3LYP or PBE, would be used to approximate the exchange-correlation energy, which is a key component of the total energy calculation. These calculations could yield optimized molecular geometries, vibrational frequencies (for infrared and Raman spectra prediction), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Hypothetical Value (B3LYP/6-311G(d,p)) | Significance |

| Total Energy | Value in Hartrees | Provides a baseline for comparing the stability of different conformers. |

| Dipole Moment | Value in Debye | Indicates the overall polarity of the molecule. |

| HOMO Energy | Value in eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Value in eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Value in eV | Correlates with chemical reactivity and electronic transitions. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT study. No published data is currently available.

Hartree-Fock (HF) and Post-HF Methods for Electronic Structure

The Hartree-Fock (HF) method is another foundational ab initio approach for calculating the electronic structure of atoms and molecules. It approximates the many-electron wavefunction as a single Slater determinant. While computationally less intensive than more advanced methods, HF theory does not fully account for electron correlation, which can be a limitation for achieving high accuracy.

Post-HF methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)), are built upon the HF framework to systematically include electron correlation. These methods offer higher accuracy but at a significantly greater computational cost. A comprehensive study of this compound would likely use HF as a starting point, with post-HF methods employed to refine the energy and other properties for greater precision.

Basis Set Selection and Impact on Computational Accuracy

The choice of a basis set is a critical factor that influences the accuracy of quantum chemical calculations. A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide a more flexible representation of the electron distribution, leading to more accurate results, but also increasing the computational time.

For a molecule containing chlorine, such as this compound, it is important to use basis sets that include polarization and diffuse functions. Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are commonly used. A systematic study would likely involve calculations with several basis sets to assess the convergence of the calculated properties and to balance accuracy with computational feasibility.

Molecular Structure and Conformational Analysis

Understanding the three-dimensional structure of a molecule is crucial as it dictates many of its physical and chemical properties.

Geometry Optimization and Equilibrium Structures

A key step in any computational study is geometry optimization. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. The presence of the ethoxy and methyl groups on the benzene (B151609) ring suggests the possibility of multiple stable conformers.

Table 2: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Hypothetical Value |

| C-Cl Bond Length | Value in Å |

| C-O Bond Length (Aromatic) | Value in Å |

| C-O-C Bond Angle (Ethoxy) | Value in degrees |

| Dihedral Angle (C-C-O-C) | Value in degrees |

Note: The values in this table are for illustrative purposes only, as no published computational data exists for this molecule.

Potential Energy Surface (PES) Scans for Conformational Isomers

The ethoxy group in this compound is flexible and can rotate around the C-O bond. This rotation gives rise to different conformational isomers. A potential energy surface (PES) scan is a computational technique used to explore these different conformations. By systematically changing a specific dihedral angle (for example, the C-C-O-C dihedral angle of the ethoxy group) and calculating the energy at each step, a PES can be generated.

The resulting energy profile would reveal the low-energy (stable) and high-energy (transition state) conformations. This analysis is essential for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature. Such a study on this compound would provide critical insights into its dynamic behavior.

Theoretical and computational studies on the specific chemical compound "this compound" are not available in the public domain. Consequently, a detailed article with specific data on its conformational stability, electronic structure, and predicted spectroscopic parameters cannot be generated at this time.

Prediction of Spectroscopic Parameters

Computational Vibrational Frequencies (Infrared and Raman)

Without access to peer-reviewed computational studies, any attempt to generate the requested data tables and detailed research findings would be speculative and would not meet the required standard of scientific accuracy. Further research in the field of computational chemistry would be needed to produce the specific data requested for this compound.

Computational Nuclear Magnetic Resonance (NMR) Chemical Shifts

No specific studies detailing the computational prediction of ¹H or ¹³C NMR chemical shifts for this compound were found in the reviewed literature. Such studies would typically involve geometry optimization of the molecule using methods like Density Functional Theory (DFT) with a suitable basis set, followed by the application of the Gauge-Including Atomic Orbital (GIAO) method to calculate the isotropic magnetic shielding constants. These calculated values, when referenced against a standard like Tetramethylsilane (TMS), would provide theoretical chemical shifts. However, no such research dedicated to this particular compound has been identified.

Electronic Spectra Prediction (UV-Vis)

Similarly, there is a lack of published research on the prediction of the electronic (UV-Vis) spectrum of this compound. The theoretical investigation of its electronic transitions would typically be performed using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of the peaks in the UV-Vis spectrum. Without such studies, theoretical data on the electronic absorption properties of this compound remain unavailable.

Advanced Computational Simulations and Derived Properties

Advanced computational simulations provide deeper insights into the behavior of molecules beyond static properties. However, for this compound, the scientific literature lacks specific research in these advanced areas.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

No molecular dynamics (MD) simulation studies for this compound have been reported. MD simulations are powerful tools for understanding the dynamic behavior of a molecule, including its conformational flexibility, interactions with solvents, and transport properties over time. The development of a specific force field or the application of quantum mechanics/molecular mechanics (QM/MM) methods would be necessary to perform such simulations, but this work has not been published.

Non-Linear Optical (NLO) Property Calculations

There is no available research on the non-linear optical (NLO) properties of this compound. Computational studies in this area would involve calculating properties such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) using quantum chemical methods. These calculations are essential for evaluating a molecule's potential in optoelectronic applications. The absence of such data means its NLO characteristics are theoretically uncharacterized.

Thermodynamic Properties and Temperature Dependence

While basic thermodynamic data may be estimated through computational software, detailed studies on the temperature dependence of thermodynamic properties for this compound are not present in the accessible literature. Such studies would typically involve calculations of properties like heat capacity (C°p), entropy (S°), and enthalpy (H°) at various temperatures, providing a comprehensive thermodynamic profile of the compound.

Applications of 4 Chloro 1 Ethoxy 2 Methylbenzene in Organic Synthesis and Materials Research

Role as a Key Synthetic Intermediate for Complex Organic Molecules

4-Chloro-1-ethoxy-2-methylbenzene serves as a crucial starting material in the multi-step synthesis of intricate organic molecules. Its reactivity is primarily centered around the chloro and methyl substituents, as well as the potential for electrophilic aromatic substitution on the benzene (B151609) ring.

Precursor in the Synthesis of Diversely Substituted Aromatics

The presence of a chlorine atom on the aromatic ring of this compound makes it an ideal substrate for various cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions allow for the introduction of a wide array of substituents onto the aromatic core, leading to the synthesis of diversely substituted aromatic compounds.

One of the most prominent applications is in palladium-catalyzed cross-coupling reactions. For instance, in the Suzuki-Miyaura coupling , this compound can be reacted with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This reaction is highly versatile and allows for the introduction of alkyl, alkenyl, and aryl groups at the position of the chlorine atom.

Similarly, the Buchwald-Hartwig amination provides a route to synthesize arylamines from aryl halides. This compound can be coupled with a primary or secondary amine using a palladium catalyst and a suitable ligand to form a new carbon-nitrogen bond. This reaction is of significant importance in the synthesis of pharmaceuticals and other biologically active molecules.

The following table summarizes the potential transformations of this compound into diversely substituted aromatics via common cross-coupling reactions.

| Cross-Coupling Reaction | Reactant | Product |

| Suzuki-Miyaura | R-B(OH)₂ | 1-Ethoxy-2-methyl-4-R-benzene |

| Buchwald-Hartwig | R¹R²NH | N-(4-Ethoxy-3-methylphenyl)-R¹R² |

| Sonogashira | R-C≡CH | 1-Ethoxy-2-methyl-4-(R-ethynyl)benzene |

| Heck | Alkene | 1-Ethoxy-2-methyl-4-(alkenyl)benzene |

| Stille | R-Sn(Alkyl)₃ | 1-Ethoxy-2-methyl-4-R-benzene |

Note: 'R' represents a generic organic substituent.

Building Block for Functional Materials and Advanced Chemical Entities

The structural motif of this compound is found within larger, more complex molecules that exhibit interesting material properties. Its use as a building block allows for the systematic construction of these advanced chemical entities.

For example, substituted benzene derivatives are key components in the synthesis of liquid crystals . The rigid aromatic core of this compound, combined with the potential for introducing various substituents through the reactions mentioned above, makes it a candidate for the synthesis of molecules with mesomorphic properties. By carefully designing the final molecular structure, it is possible to create compounds that exhibit specific liquid crystalline phases, such as nematic or smectic phases, which are crucial for applications in displays and other electro-optic devices.

Furthermore, this compound can serve as a monomer or a precursor to monomers for the synthesis of functional polymers . The chloro group can be a site for polymerization or for post-polymerization modification. For instance, polymers with tailored electronic or optical properties can be synthesized by incorporating the this compound unit into the polymer backbone or as a side chain.

Derivatization for Exploration of Novel Chemical Space

The derivatization of this compound is a key strategy for exploring new areas of chemical science, from fundamental studies of reaction mechanisms to the development of new catalysts and ligands.

Synthesis of Analogues for Fundamental Structure-Reactivity Studies

By systematically modifying the structure of this compound, chemists can synthesize a library of analogues. These analogues, with variations in the substituents on the aromatic ring, can be used to conduct structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies. Such studies are fundamental to understanding how changes in molecular structure affect the chemical reactivity and physical properties of a compound. For example, by varying the electronic nature of the substituents, one can probe the effect on the rate and selectivity of cross-coupling reactions.

Utility in Catalyst and Ligand Development Research

Aryl halides are common precursors in the synthesis of phosphine (B1218219) ligands , which are essential components of many transition metal catalysts. The chloro group of this compound can be displaced by a phosphine group through a nucleophilic substitution reaction, or more commonly, through a metal-catalyzed C-P bond formation reaction. The resulting phosphine ligand, bearing the ethoxy and methyl substituents, can then be used to prepare novel transition metal complexes. The electronic and steric properties of these ligands can be fine-tuned by further modification of the aromatic ring, potentially leading to catalysts with improved activity, selectivity, and stability for a variety of organic transformations.

Development of Analytical Reference Standards and Methodologies

The accurate quantification of chemical compounds is crucial in research, development, and quality control. This compound and its derivatives can play a role in the development of analytical methods and can serve as reference standards.

Given its presence as an intermediate in various synthetic pathways, it is important to have reliable analytical methods to detect and quantify this compound in reaction mixtures and final products. This necessitates the development of techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods. The pure compound is required as a reference standard to calibrate these instruments and validate the analytical methods. The development of such standards and methodologies is critical for ensuring the quality and purity of the final products derived from this intermediate.

Use in Chromatographic Separation Techniques

For instance, 4-Chloro-2-methylanisole can be analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC). sielc.com A straightforward method involves the use of a Newcrom R1 HPLC column. sielc.com The mobile phase for this separation consists of a mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, the phosphoric acid can be substituted with formic acid. sielc.com This analytical method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

The conditions for the HPLC analysis of 4-Chloro-2-methylanisole are detailed in the table below.

| Parameter | Description |

| Compound | 4-Chloro-2-methylanisole |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | Newcrom R1 Column |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid |

This table summarizes the established HPLC method for the analysis of a compound structurally similar to this compound, providing a relevant example of chromatographic applications for this chemical family.

Future Research Directions and Emerging Trends

Novel and Sustainable Synthetic Methodologies for Haloalkoxyarenes

The development of environmentally benign and atom-economical synthetic methods is a paramount goal in modern organic chemistry. Future research in the synthesis of haloalkoxyarenes is trending towards greener and more efficient processes.

Dehydrogenative Coupling and C-H Functionalization:

Traditional methods for synthesizing aryl ethers often involve the coupling of arenes substituted with leaving groups and alcohols, which can generate significant waste. sioc-journal.cn A more sustainable approach that has gained traction is the direct C-H alkoxylation or aryloxylation through dehydrogenative coupling. sioc-journal.cn This method avoids the pre-functionalization of the aromatic ring, thus increasing atom and step efficiency. sioc-journal.cn For instance, copper(I)-catalyzed C-H methoxylation represents a promising avenue for the synthesis of methoxyarenes. sioc-journal.cn Furthermore, hypervalent iodine reagents are being utilized for C-H functionalization strategies to synthesize diaryl ethers. acs.org This involves the direct transformation of arenes into diaryliodonium salts, which then undergo a C-O coupling reaction to produce a diverse range of diaryl ethers. acs.org

Catalytic Etherification:

The use of solid acid catalysts is another area of active research for the etherification of phenols to produce aryl ethers. rsc.org The performance of these catalysts is influenced by both their acidity and surface polarity. rsc.org For example, sulfonic-acid polystyrene resins and zeolites with intermediate aluminum content have shown promise. rsc.org A novel two-step process for the etherification of phenolic oil, which contains both alkylphenols and alkoxyphenols, has been proposed to overcome the inhibitory effects of alkoxyphenols on the etherification of alkylphenols. rsc.org This process utilizes different catalysts in each step to first convert alkoxyphenols to alkylphenols and then to convert the resulting alkylphenols to aryl ethers. rsc.org The development of simple, recyclable catalysts, such as zinc(II) salts, for the solvent-free esterification of fatty acids also provides a model for developing sustainable catalytic systems for haloalkoxyarene synthesis. nih.gov

Photocatalytic and Electrocatalytic Methods:

Emerging trends also include the use of photocatalysis and electrocatalysis. These methods can often be performed under mild conditions and can offer unique reactivity. For example, photocatalytic hydrogen production using iron phosphide (B1233454) nanoparticles demonstrates the potential of light-driven reactions in related chemical transformations. nih.gov The principles of these catalytic systems could be adapted for the synthesis of haloalkoxyarenes, offering a greener alternative to traditional thermal methods.

Exploration of Undiscovered Reactivity Profiles and Catalytic Transformations

Beyond synthesis, there is a growing interest in discovering new reactions and catalytic cycles involving haloalkoxyarenes. The unique electronic and steric properties of these molecules suggest a rich and largely unexplored reactivity landscape.

C-H Activation and Annulation:

Transition metal-catalyzed C-H activation is a powerful tool for the functionalization of otherwise inert C-H bonds. chemrxiv.org The application of this strategy to haloalkoxyarenes could lead to the development of novel transformations. For example, cobalt-catalyzed C-H activation and regioselective intermolecular annulation with allenes have been used to prepare isoquinolin-1(2H)-one scaffolds. rsc.org Similar strategies could be applied to haloalkoxyarenes to construct complex heterocyclic systems. The diverse reactivity of alkynes in C-H activation reactions, including alkenylation, annulation, and alkylation, further expands the possibilities for creating novel molecular architectures from haloalkoxyarene precursors. chemrxiv.orgsnnu.edu.cn

Catalytic Cleavage and Functionalization of Ether Bonds:

The activation and cleavage of the typically inert aryl ether bond is a significant challenge and an area of active research. nih.gov A novel method for the carbonylation of aryl methyl ethers to synthesize aryl acetates over a RhCl₃ catalyst has been reported, demonstrating a new route to functionalize the ether linkage. nih.gov This approach could potentially be extended to haloalkoxyarenes, allowing for the direct conversion of the ethoxy group into other functional moieties.

Emerging Catalytic Cycles:

The development of new catalytic systems is crucial for unlocking novel reactivity. For example, ligand-accelerated C-H activation reactions have been shown to switch the mechanism of C-H cleavage from electrophilic palladation to proton abstraction, leading to dramatic rate increases. nih.gov The systematic tuning of ligands in such catalytic systems could be applied to haloalkoxyarenes to control the regioselectivity and efficiency of various transformations.

Integration of Artificial Intelligence and Machine Learning in Predictive Chemistry for Haloalkoxyarenes

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, offering the potential to accelerate discovery and innovation.

Predicting Reaction Outcomes and Conditions:

ML models are being developed to predict the outcomes and optimal conditions for organic reactions. nih.gov Neural networks, trained on large databases of published reactions, can predict suitable catalysts, solvents, reagents, and temperatures for a given transformation. nih.gov This technology could be applied to the synthesis and functionalization of haloalkoxyarenes, reducing the need for extensive empirical screening and accelerating the discovery of new reactions.

Forecasting Molecular Properties and Reactivity:

ML is also being used to predict the physicochemical properties and reactivity of molecules. For instance, ML models can predict the reactivity of halogen radicals towards aqueous organic chemicals, which is crucial for understanding their environmental fate. acs.org The SHapley Additive exPlanations (SHAP) method has been used to gain insights into how these models make predictions, identifying the influence of electron-withdrawing and -donating groups as key features. acs.org Such models could be trained on data for haloalkoxyarenes to predict their properties and reactivity, aiding in the design of new molecules with desired characteristics. Quantum-mechanical calculations are also being used to model the molecular initiating events of toxicity, such as the reaction of Michael acceptors with DNA, to predict mutagenicity. cabidigitallibrary.org

Development of Ultra-Sensitive Analytical Techniques for Complex Matrices

The detection and quantification of haloalkoxyarenes, particularly at trace levels in complex environmental and biological matrices, requires the development of highly sensitive and selective analytical techniques.

Surface-Enhanced Raman Scattering (SERS):

SERS has emerged as a powerful analytical tool for the detection of trace environmental pollutants due to its high sensitivity and molecular fingerprinting specificity. acs.orgwiley.comrsc.org The integration of magnetic nanoparticles with SERS can further enhance detection capabilities. wiley.com SERS-based methods have been successfully used to detect a wide range of pollutants, including heavy metals, pesticides, and synthetic dyes. rsc.orgresearchgate.net The development of SERS substrates and methods specifically tailored for the detection of haloalkoxyarenes in various matrices is a promising area of future research.

Advanced Mass Spectrometry Techniques:

Mass spectrometry (MS) is a cornerstone of environmental analysis. Recent advances in MS, such as tandem mass spectrometry (MS-MS) and time-of-flight (TOF) detectors, have significantly improved the ability to detect and identify trace contaminants. ub.edu Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are widely used for the analysis of halogenated organic compounds. nih.govscispace.com Ambient ionization mass spectrometry (AIMS) techniques, which allow for the direct analysis of samples in their native state with minimal preparation, are also gaining prominence. researchgate.netnih.gov The development and application of these advanced MS techniques will be crucial for monitoring the presence and fate of haloalkoxyarenes in the environment.

Computational Design of New Derivatives with Tuned Electronic and Steric Properties

Computational chemistry provides a powerful platform for the rational design of new molecules with specific, tailored properties.

In Silico Design of Functional Molecules:

Quantitative Structure-Activity Relationship (QSAR) Studies:

QSAR is a computational modeling method that relates the chemical structure of a molecule to its biological activity or physicochemical properties. QSAR studies have been used to investigate the structure-activity relationships of various classes of compounds, including those with antimicrobial and antitubercular activities. suniv.ac.in By developing QSAR models for haloalkoxyarenes, researchers can predict the properties of new derivatives and prioritize their synthesis for specific applications. These models often use quantum chemical descriptors, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), to correlate structure with activity.

The future of research on 4-Chloro-1-ethoxy-2-methylbenzene and other haloalkoxyarenes is bright, with numerous opportunities for innovation and discovery. By embracing sustainable synthetic methodologies, exploring new reactivity profiles, leveraging the power of artificial intelligence, developing more sensitive analytical techniques, and utilizing computational design, the scientific community can unlock the full potential of this important class of chemical compounds.

Q & A

Q. How can researchers optimize the synthesis of 4-Chloro-1-ethoxy-2-methylbenzene to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. For example:

- Electrophilic substitution : Adjust chloro- and ethoxy-group introduction using catalysts like FeCl₃ or AlCl₃.

- Temperature control : Maintain 60–80°C to minimize side reactions (e.g., over-chlorination).

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Purification : Use fractional distillation or column chromatography to isolate the compound .

| Parameter | Optimal Range | Observed Yield (%) |

|---|---|---|

| Temperature | 60–80°C | 75–85 |

| Catalyst (AlCl₃) | 1.2 eq. | 82 |

| Solvent (DMF) | 0.5 M | 78 |

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- GC-MS : Quantifies purity and detects volatile byproducts (e.g., isomers like 3-chloro derivatives) .

- NMR (¹H/¹³C) : Assigns structural features (e.g., ethoxy-group resonance at δ 1.3–1.5 ppm for CH₃ and δ 3.4–4.1 ppm for OCH₂) .

- FT-IR : Confirms functional groups (C-Cl stretch at 550–600 cm⁻¹, C-O-C at 1200–1250 cm⁻¹).

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Engineering controls : Use fume hoods with ≥100 fpm airflow and closed-system reactors .

- PPE : Nitrile gloves, chemical-resistant goggles, and vapor respirators (NIOSH-approved for chlorinated organics) .

- Emergency measures : Neutralize spills with activated carbon; eye exposure requires 15-minute flushing with saline .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months, monitoring degradation via HPLC.

- Light sensitivity : Store in amber glass under inert gas (N₂/Ar) to prevent photolytic cleavage of the ethoxy group .

Advanced Research Questions

Q. What mechanistic pathways explain the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

Q. How can computational models predict the compound’s reactivity in novel synthetic routes?

Methodological Answer:

Q. What strategies resolve contradictions in reported synthetic yields across studies?

Methodological Answer:

Q. How can biomarkers be developed to monitor occupational exposure to this compound?

Methodological Answer:

Q. What role does this compound play in synthesizing pharmacologically active derivatives?

Methodological Answer:

Q. How can toxicokinetic parameters be modeled to predict human health risks?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.